molecular formula C27H24ClN3O7S B3001092 (E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-68-0

(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B3001092
CAS No.: 851950-68-0
M. Wt: 570.01
InChI Key: UGXNTYUHMALGOC-IZZDOVSWSA-N
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Description

(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H24ClN3O7S and its molecular weight is 570.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound under discussion has been utilized in the synthesis of various novel heterocyclic compounds. For instance, Awad, Abdel-rahman, and Bakhite (1991) synthesized different heterocyclo-thienoquinoline derivatives using similar compounds, highlighting the potential of such chemicals in creating new molecular structures with possible applications in pharmaceuticals and materials science (Awad, Abdel-rahman, & Bakhite, 1991).

Development of Pharmacological Agents

Another important application is in the development of pharmacological agents. Zabska et al. (1998) synthesized pyrazolo[3,4-c]pyridazine derivatives and studied their effects on the central nervous system (Zabska et al., 1998). This showcases the compound's role in medicinal chemistry, particularly in creating substances that could modulate nervous system functions.

Study of Reaction Mechanisms

The compound is also instrumental in studying various chemical reaction mechanisms. Hassaneen and Shawali (2013) used a similar compound for the synthesis of pyrazole derivatives and studied the selectivity in hydrazinolysis reactions, which can provide valuable insights into reaction pathways and molecular interactions (Hassaneen & Shawali, 2013).

Antimicrobial and Antifungal Activities

In addition, some derivatives of this compound have been explored for their antimicrobial and antifungal activities. Sayed et al. (2003) examined similar compounds for potential biological activity, which is crucial for the development of new antibiotics and treatments for infections (Sayed et al., 2003).

Crystal and Molecular Structure Studies

The compound is also used in studies involving crystal and molecular structure analysis. Achutha et al. (2017) characterized a related compound using NMR and mass spectral analysis, contributing to our understanding of molecular structures and their properties (Achutha et al., 2017).

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O7S/c1-5-38-27(34)23-18-14-39-25(22(18)26(33)31(30-23)17-9-7-16(28)8-10-17)29-21(32)11-6-15-12-19(35-2)24(37-4)20(13-15)36-3/h6-14H,5H2,1-4H3,(H,29,32)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXNTYUHMALGOC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.